REACTION_CXSMILES
|
C([O:3][C:4](=[O:26])[CH2:5][C:6]1([CH2:23][CH2:24][CH3:25])[C:11]2[NH:12][C:13]3[C:18]([C:10]=2[CH2:9][CH2:8][O:7]1)=[C:17]([C:19]#[N:20])[C:16]([F:21])=[CH:15][C:14]=3[CH3:22])C.[OH-].[Na+]>C1COCC1.CO>[C:19]([C:17]1[C:16]([F:21])=[CH:15][C:14]([CH3:22])=[C:13]2[C:18]=1[C:10]1[CH2:9][CH2:8][O:7][C:6]([CH2:23][CH2:24][CH3:25])([CH2:5][C:4]([OH:26])=[O:3])[C:11]=1[NH:12]2)#[N:20] |f:1.2,3.4|
|
Name
|
5-cyano-6-fluoro-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid ethyl ester
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Quantity
|
404 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(OCCC2=C1NC1=C(C=C(C(=C21)C#N)F)C)CCC)=O
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Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
THF MeOH
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of THF/MeOH was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C2C3=C(NC2=C(C=C1F)C)C(OCC3)(CC(=O)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 341 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |